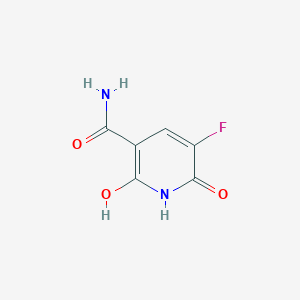

5-Fluoro-2,6-dihydroxynicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-hydroxy-6-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O3/c7-3-1-2(4(8)10)5(11)9-6(3)12/h1H,(H2,8,10)(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRHQLMLNZKYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1C(=O)N)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75993-41-8 | |

| Record name | 5-Fluoro-2,6-dihydroxynicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Fluoro 2,6 Dihydroxynicotinamide

Established and Novel Synthetic Routes

The synthesis of 5-Fluoro-2,6-dihydroxynicotinamide (B3280573) can be approached through various pathways, primarily involving the construction and modification of a fluorinated pyridine (B92270) core.

The synthesis of pyridine derivatives from pyrimidines like uracil (B121893) is a complex transformation. While direct synthetic routes for this compound from uracil derivatives are not prominently documented, the chemistry of fluorinated uracils provides a basis for potential, albeit less established, synthetic strategies. 5-Fluorouracil (5-FU) is a well-known compound, and its derivatives are extensively studied. mdpi.comnih.gov

The initial synthesis of 5-FU itself involved the reaction of isothiourea salts with α-fluoro-β-ketoester enolates to form the pyrimidine (B1678525) skeleton. nih.gov Further derivatization of 5-FU is common, with numerous modifications at the N-1 and N-3 positions to create prodrugs with improved pharmacological properties. mdpi.com A key metabolite of 5-FU is 5,6-dihydro-5-fluorouracil (5-DHFU), which can be synthesized from 5-FU. nih.gov Theoretically, the ring-opening of a dihydrouracil (B119008) derivative followed by recyclization could lead to a pyridine structure, but this remains a hypothetical pathway for the synthesis of this compound.

A more direct and established approach to synthesizing this compound involves the use of pre-fluorinated pyridine building blocks. This method offers greater control over the regiochemistry of the fluorine substitution. Key precursors in this category include chlorinated and fluorinated nicotinic acid and nicotinonitrile derivatives. The general strategy involves synthesizing a stable, appropriately substituted fluoropyridine ring and then performing functional group interconversions to arrive at the target dihydroxynicotinamide. The use of such precursors is crucial for the efficient construction of the desired molecule.

In contrast, the hydrolysis of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (B1333546) to 2,6-dichloro-5-fluoronicotinamide (B46746) has been optimized to achieve a high yield. chemicalbook.com The careful control of reaction parameters is also critical in the hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine to 2,6-dichloro-5-fluoronicotinic acid, where a multi-stage process involving precise temperature management and controlled addition of water is employed to ensure high purity and yield of the final product. google.com

Table 1: Reported Yields for Key Synthetic Steps

| Starting Material | Product | Reagents/Conditions | Yield | Reference |

| 2,6-dichloro-5-fluoro-pyridine-3-carbonitrile | 2,6-Dichloro-5-fluoronicotinamide | Concentrated H₂SO₄, 62°C, 1h | 99.5% | chemicalbook.com |

| 2,6-dihydroxy-3-cyano-5-fluoropyridine | 2,6-dichloro-5-fluoronicotinic acid | Multiple steps | 40-45% | google.com |

| 2,6-dichloro-5-fluoronicotinic acid (crude) | 2,6-dichloro-5-fluoronicotinic acid (purified) | Reprecipitation from aqueous HCl | 97.2% | google.com |

Precursor Chemistry and Intermediate Transformations

The chemistry of the precursors is fundamental to understanding the synthesis of this compound. The following sections detail the roles of key intermediates.

2,6-Dichloro-5-fluoronicotinic acid is a pivotal intermediate in the synthesis of various quinolonecarboxylic acid derivatives and, consequently, for the target compound. google.com Its preparation can be achieved through the hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine. google.com An alternative process describes the conversion of a 2,6-dihydroxy-5-fluoronicotinate ester to 2,6-dichloro-5-fluoronicotinoyl chloride using phosphorus oxychloride and a lithium reagent, which is then hydrolyzed to the desired nicotinic acid. google.com This intermediate contains the necessary fluorinated pyridine core, and the chloro substituents can be subsequently hydrolyzed to hydroxyl groups to form the final product.

Table 2: Synthesis of 2,6-Dichloro-5-fluoronicotinic acid

| Precursor | Product | Key Reagents | Reference |

| 2,6-dichloro-5-fluoro-3-cyanopyridine | 2,6-dichloro-5-fluoronicotinic acid | H₂SO₄, H₂O | google.com |

| 2,6-dihydroxy-5-fluoronicotinate ester | 2,6-dichloro-5-fluoronicotinoyl chloride | POCl₃, Lithium reagent | google.com |

| 2,6-dichloro-5-fluoronicotinoyl chloride | 2,6-dichloro-5-fluoronicotinic acid | Basic hydrolysis | google.com |

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile, also referred to as 2,6-dichloro-5-fluoronicotinonitrile, is a versatile starting material. google.com This compound can be effectively hydrolyzed to the corresponding amide, 2,6-dichloro-5-fluoronicotinamide. One reported method for this conversion involves heating the carbonitrile with concentrated sulfuric acid at 62°C for one hour, which results in a near-quantitative yield of 99.5%. chemicalbook.com

This amide can then be further hydrolyzed to this compound. This final step involves the hydrolysis of the two chloro groups to hydroxyl groups. While the hydrolysis of chloropyridines can be challenging, the presence of the electron-withdrawing groups on the pyridine ring facilitates this nucleophilic substitution.

Mechanistic Investigations of Synthetic Pathways

Detailed mechanistic studies specifically for the synthesis of this compound are not extensively reported in the available literature. However, the mechanisms of the key transformations involved in the synthesis of its precursors can be understood from fundamental organic chemistry principles.

The hydrolysis of the nitrile group in 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile to an amide in the presence of concentrated sulfuric acid is a classic example of acid-catalyzed nitrile hydrolysis. The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers follows, leading to the formation of a tautomeric intermediate, which then rearranges to the more stable amide.

The conversion of the dihydroxy ester, methyl 2,6-dihydroxy-5-fluoronicotinate, to the dichloro derivative using phosphorus oxychloride likely proceeds through the formation of a phosphate (B84403) ester intermediate. The hydroxyl groups of the pyridine ring, which exists in its tautomeric pyridone form, attack the phosphorus center of POCl₃. Subsequent elimination of the phosphate group, facilitated by the chloride ions present, results in the substitution of the hydroxyl groups with chlorine atoms. The presence of a lithium reagent may facilitate this process by acting as a Lewis acid or by forming a more reactive intermediate. google.com

The final hydrolysis of the 2,6-dichloro-5-fluoronicotinamide to this compound would proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the amide group, along with the fluorine atom, activates the ring towards nucleophilic attack by hydroxide (B78521) ions. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the chloride ions to yield the final dihydroxy product.

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry methodologies for the synthesis of this compound are not well-documented, the principles of green chemistry can be applied to the existing synthetic routes of its precursors to improve their environmental footprint.

One area of focus is the reduction of hazardous reagents and solvents. For instance, the use of large quantities of concentrated sulfuric acid and chlorinated solvents like methylene (B1212753) chloride in the synthesis of 2,6-dichloro-5-fluoronicotinamide presents environmental and safety concerns. chemicalbook.comgoogle.com Research into alternative, less hazardous acids or the use of solvent-free conditions could significantly improve the greenness of this step.

The synthesis of 2,6-dichloro-5-fluoronicotinic acid often utilizes phosphorus oxychloride, a highly corrosive and hazardous reagent. google.com Exploring alternative chlorinating agents that are less toxic and produce less harmful byproducts would be a valuable green chemistry endeavor.

The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, can also contribute to a greener process by reducing solvent usage, energy consumption, and waste generation. google.com

Future research in this area could focus on developing a more direct synthetic route to this compound that avoids the use of halogenated intermediates altogether, potentially through the direct functionalization of a suitable pyridine precursor.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 5-Fluoro-2,6-dihydroxynicotinamide (B3280573), a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments would provide a complete picture of its structure in solution.

Based on data from analogous compounds like 3,6-dihydroxypicolinic acid, the proton NMR spectrum is expected to show distinct signals for the aromatic proton and the amide protons. nih.gov In D₂O, the proton on the pyridine (B92270) ring of 3,6-dihydroxypicolinic acid appears as a doublet at approximately 6.69 ppm. nih.gov The amide protons of the nicotinamide (B372718) moiety would typically appear as two distinct signals in the downfield region, a consequence of hindered rotation around the C-N bond.

The ¹³C NMR spectrum would reveal the carbon skeleton. The carbons attached to the electronegative oxygen, nitrogen, and fluorine atoms are expected to be significantly deshielded. The carbon bearing the fluorine atom would exhibit a large one-bond coupling constant (¹JCF), a characteristic feature of organofluorine compounds.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. A single resonance would be expected for the fluorine atom on the pyridine ring, with its chemical shift being sensitive to the electronic environment and solvent. Coupling to the adjacent proton would provide further structural confirmation.

Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 | ~6.5-7.0 | - |

| NH₂ | ~7.5-8.5 (two signals) | - |

| C2 | - | ~160-165 |

| C3 | - | ~110-115 |

| C4 | - | ~105-110 |

| C5 | - | ~145-155 (with C-F coupling) |

| C6 | - | ~160-165 |

| C=O (amide) | - | ~165-170 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₅FN₂O₃), the expected exact mass would be approximately 172.0284 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm this elemental composition with high accuracy.

Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate gas-phase ions of the molecule. The resulting mass spectrum would show a prominent molecular ion peak ([M]⁺ or [M+H]⁺). The fragmentation pattern observed in the MS/MS spectrum would provide valuable structural information. Expected fragmentation pathways would involve the loss of the amide group, carbon monoxide, and potentially hydrogen fluoride (B91410), providing further confirmation of the molecular structure. For instance, in related nicotinamide compounds, fragmentation often involves the cleavage of the amide side chain.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, studies on related compounds like 3,6-dihydroxypicolinic acid offer significant insights. nih.gov

The crystal structure of 3,6-dihydroxypicolinic acid reveals a planar pyridone ring system. nih.gov It is highly probable that this compound would also adopt a planar conformation in the solid state, stabilized by intramolecular hydrogen bonding between the hydroxyl and amide groups. The fluorine atom would lie within the plane of the pyridine ring.

Table 2: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Z (molecules per unit cell) | 4 |

| Key Intermolecular Interactions | N-H···O, O-H···O, C-H···F hydrogen bonds |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the O-H and N-H stretching vibrations in the range of 3200-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group would give rise to a strong, sharp peak around 1650-1680 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibration is anticipated to be in the 1000-1100 cm⁻¹ range. For 3,6-dihydroxypicolinic acid, characteristic IR bands are observed at 3120, 1614, and 1540 cm⁻¹. nih.gov

The Raman spectrum would provide complementary information. The symmetric stretching vibrations of the pyridine ring are often strong in the Raman spectrum. For 2-hydroxynicotinic acid, Raman active modes are detected at 3125 cm⁻¹ (N-H/O-H stretch) and 1744 cm⁻¹ (C=O stretch). researchgate.net

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H/N-H Stretch | 3200-3500 (broad) | 3200-3500 (weak) |

| C=O Stretch (Amide I) | 1650-1680 (strong) | 1650-1680 (medium) |

| Pyridine Ring Vibrations | 1400-1600 (medium) | 1400-1600 (strong) |

| C-F Stretch | 1000-1100 (strong) | 1000-1100 (weak) |

Analysis of Tautomeric Forms and Conformational Preferences

Hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridone forms. For 2,6-dihydroxypyridine (B1200036) derivatives, the pyridone tautomers are generally more stable. It is therefore highly probable that this compound exists predominantly as the 5-fluoro-6-hydroxy-2(1H)-pyridone-3-carboxamide tautomer. This prediction is supported by studies on 6-hydroxynicotinic acid, which favors the 6-pyridone tautomer. nih.gov

The presence of the fluorine atom at the 5-position is expected to influence the conformational preference of the amide side chain. The fluorine atom can engage in intramolecular interactions, such as hydrogen bonding with the amide protons, which could restrict the rotation around the C3-C(O) bond. This conformational locking can have significant implications for the molecule's biological activity and interactions with target proteins. Computational studies on similar fluorinated benzamides have shown that the fluorine atoms can induce non-planar conformations.

Chemical Reactivity and Functional Group Transformations

Reactivity of the Hydroxyl and Amide Moieties

The hydroxyl and amide groups in 5-Fluoro-2,6-dihydroxynicotinamide (B3280573) are the primary sites for many of its characteristic reactions. The pyridone structure, resulting from tautomerization, contains an endocyclic amide and an enolic hydroxyl group.

The hydroxyl group at the C6 position and the pyridone carbonyl at the C2 position are readily converted into chloro groups upon treatment with chlorinating agents. This transformation is a cornerstone for creating highly reactive intermediates for further derivatization. Reagents such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are effective for this conversion, yielding 2,6-dichloro-5-fluoronicotinamide (B46746) derivatives.

The exocyclic amide moiety at the C3 position exhibits typical amide reactivity. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. More significantly, in the presence of potent dehydrating/chlorinating agents like phosphorus pentachloride, the amide group undergoes dehydration to form a nitrile (-CN) group concurrently with the chlorination of the hydroxyl groups. google.com Furthermore, the pyridone moiety itself, containing an amide bond within the ring, can participate in catalysis, with 2-pyridone derivatives known to act as tautomeric catalysts in reactions like ester-amide exchanges. chemrxiv.org

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The electronic nature of the this compound ring system heavily influences its susceptibility to substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring in this compound is electron-deficient, a characteristic enhanced by the electronegative nitrogen atom, the C2-carbonyl group (in the pyridone tautomer), and the strongly electron-withdrawing fluorine atom. This electronic arrangement makes the ring highly activated towards nucleophilic aromatic substitution. rsc.org Positions C4 and C6 are the most electron-deficient and thus the most favorable sites for nucleophilic attack. After converting the hydroxyl groups into better leaving groups, such as chlorides, these positions become prime targets for substitution by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the ring's electron-withdrawing features. stackexchange.com

Electrophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it highly resistant to electrophilic aromatic substitution. The combined deactivating effects of the ring nitrogen, fluorine atom, and carbonyl group render the C-H bond at the C4 position significantly less reactive towards electrophiles compared to benzene (B151609) or more electron-rich heterocycles.

The Influence of the Fluorine Atom on Reactivity and Selectivity

The fluorine atom at the C5 position exerts a profound influence on the molecule's reactivity, primarily through its strong negative inductive effect (-I).

Rate Acceleration in SNAr: The high electronegativity of fluorine enhances the electrophilicity of the pyridine ring, thereby lowering the activation energy for the rate-determining nucleophilic addition step in SNAr reactions. stackexchange.com Consequently, fluoropyridines react significantly faster than their chloro- or bromo-analogues in SNAr. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.orgnih.gov This makes the C-F bond a reactive site for substitution, despite the high strength of the carbon-fluorine bond.

Regioselectivity: The position of the fluorine atom can influence the regioselectivity of nucleophilic attack, guiding incoming nucleophiles to specific positions on the ring, particularly in poly-fluorinated systems. rsc.org In this compound, its electron-withdrawing effect contributes to the activation of the C4 and C6 positions towards nucleophilic attack.

Derivatization Strategies for the Preparation of Novel Analogues

A key derivatization strategy involves the simultaneous chlorination of the hydroxyl groups and dehydration of the amide moiety. This is efficiently achieved by reacting this compound or its parent compound, 2,6-dihydroxynicotinamide (B1587896), with phosphorus pentachloride (PCl₅) in an aromatic solvent. google.com This one-pot reaction transforms the molecule into a versatile synthetic intermediate, 2,6-dichloro-5-fluoronicotinonitrile.

| Transformation | Reagent | Solvent | Key Changes | Reference |

| 2,6-Dihydroxynicotinamide to 2,6-Dichloronicotinonitrile | Phosphorus Pentachloride (PCl₅) | Aromatic Solvent (e.g., Toluene, Xylene) | C2-OH → C2-Cl; C6-OH → C6-Cl; -CONH₂ → -CN | google.com |

This resulting dichloronicotinonitrile is a valuable precursor for a wide array of novel analogues, allowing for selective substitution of the chloro groups.

The 2,6-dichloro derivatives are pivotal for further functionalization, particularly through amination.

Halogenation: This primarily refers to the conversion of the C2 and C6 hydroxyl groups to chloro groups as detailed above, which activates the molecule for subsequent substitutions.

Amination: The chlorine atoms at the C2 and C6 positions of the derivatized ring are excellent leaving groups in SNAr reactions. They can be displaced by various primary and secondary amines. The first amination often proceeds thermally, while the substitution of the second chlorine atom may require more forcing conditions or the use of palladium catalysis, which is a common method for the amination of less reactive chloro-heterocycles. mdpi.com This allows for the synthesis of a diverse library of mono- and di-amino derivatives.

| Starting Material | Reagent | Conditions | Product Type | Analogous Reaction Reference |

| 2,6-Dichloropyridine derivative | Adamantane-containing amine | Thermal | Mono-aminated pyridine | mdpi.com |

| 2-Amino-6-chloropyridine derivative | Adamantane-containing amine | Pd(0)/Cy-JosiPhos | Di-aminated pyridine | mdpi.com |

Ring-Opening and Rearrangement Reactions

While the aromaticity of the pyridine ring provides significant stability, ring-opening and rearrangement reactions are possible under specific conditions, typically involving activation of the ring.

Rearrangement Reactions: Pyridones can undergo photochemical rearrangements. youtube.com Transition metal-catalyzed reactions have also been shown to induce rearrangements in pyridone systems, although no specific examples for this compound have been documented. rsc.org

Ring-Opening Reactions: A classic reaction that could be applied to a derivative of this compound is the Zincke reaction. acs.org This involves the activation of the pyridine nitrogen (e.g., N-acylation or N-alkylation) to form a pyridinium (B92312) salt. This activated salt can then react with nucleophiles, such as secondary amines, to cleave the ring, yielding a substituted pentadienal (a Zincke aldehyde). acs.org Additionally, organometallic complexes, for instance of Rhenium(I), have been shown to mediate the cleavage of C-N bonds and induce the ring-opening of coordinated pyridine ligands under mild conditions, highlighting that such pathways are mechanistically accessible. nih.govnih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict various properties such as molecular geometry, vibrational frequencies, and reaction energies. For a molecule like 5-Fluoro-2,6-dihydroxynicotinamide (B3280573), DFT calculations, often using a basis set like 6-31G(d,p), can provide insights into its stability and reactivity. nih.gov The presence of a fluorine atom and two hydroxyl groups on the pyridine (B92270) ring is expected to significantly influence the electron distribution and, consequently, the chemical behavior of the molecule. The impact of fluorination on the electronic structure of pyridine rings has been a subject of interest in computational studies. rsc.org

A hypothetical DFT study on this compound would likely start with geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following this, electronic properties would be calculated. For illustrative purposes, the table below shows typical DFT-calculated properties for a related nicotinamide (B372718) derivative.

| Property | Hypothetical Value for a Nicotinamide Derivative |

| Total Energy (Hartree) | -650.12345 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.66 |

This table presents hypothetical data for a nicotinamide derivative to illustrate the output of DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept electrons. The energies and shapes of these orbitals are crucial for predicting how a molecule will interact with other molecules. nih.gov

For this compound, the HOMO is expected to be located around the electron-rich regions of the molecule, such as the hydroxyl groups and the pyridine ring. The LUMO, on the other hand, would likely be distributed over the electron-deficient parts of the molecule. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. This technique is particularly useful for exploring the different conformations (shapes) a molecule can adopt. For a flexible molecule like this compound, which has a rotatable carboxamide group, MD simulations can reveal the most stable conformations and the energy barriers between them. Such simulations have been employed to study the dynamics of nicotinamide riboside and its interactions. nih.govnih.gov Understanding the conformational landscape is crucial for predicting how the molecule will bind to a biological target, such as a protein.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry can be used to predict the most likely pathways for chemical reactions and to identify the high-energy transition states that must be overcome. For this compound, this could involve studying its potential metabolic pathways or its synthesis. For example, the synthesis of fluorinated pyridines has been investigated using computational methods to understand the reaction mechanisms. acs.orgnih.gov By calculating the energies of reactants, products, and transition states, chemists can gain a deeper understanding of the reaction kinetics and thermodynamics.

Molecular Docking Studies with Protein Models (for hypothetical interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is widely used in drug discovery to predict how a potential drug molecule might bind to a protein target. For this compound, docking studies could be performed with various enzymes for which nicotinamide derivatives are known to be substrates or inhibitors. These studies provide a binding score, which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions (like hydrogen bonds and hydrophobic interactions) between the molecule and the protein. nih.govnih.gov

Below is a hypothetical table illustrating the kind of data that could be generated from a molecular docking study of this compound with a hypothetical protein target.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Enzyme X | -7.5 | TYR 82, SER 120, PHE 250 |

| Enzyme Y | -6.2 | ASP 45, LYS 98, TRP 150 |

| Enzyme Z | -8.1 | GLU 67, ARG 110, ILE 200 |

This table presents hypothetical data to illustrate the output of molecular docking studies.

In Silico Prediction of Molecular Properties for Research Design

In silico methods are invaluable for predicting a range of molecular properties that are important for drug development, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govcapes.gov.br These predictions can help researchers to prioritize which compounds to synthesize and test in the laboratory. For this compound, various properties could be predicted using computational tools.

| Property | Predicted Value (Hypothetical) | Importance in Drug Design |

| Molecular Weight | 172.12 g/mol | Affects absorption and distribution |

| LogP (Lipophilicity) | 0.85 | Influences membrane permeability and solubility |

| Hydrogen Bond Donors | 3 | Affects solubility and binding to targets |

| Hydrogen Bond Acceptors | 4 | Affects solubility and binding to targets |

| Polar Surface Area | 85.6 Ų | Correlates with drug transport properties |

This table presents hypothetical data for this compound to illustrate the output of in silico property prediction.

These in silico predictions, while not a substitute for experimental data, provide a crucial first step in the evaluation of a new chemical entity and guide the subsequent stages of research and development. researchgate.net

Mechanistic Probes and Biological Interactions in in Vitro Systems

Interaction with Cellular Components and Biochemical Pathways

Comprehensive searches of scientific literature and research databases were conducted to identify studies detailing the interaction of 5-Fluoro-2,6-dihydroxynicotinamide (B3280573) with various cellular components and biochemical pathways.

There is currently no specific research data available in the scientific literature detailing the effects of this compound on the modulation of fibrillar collagens (such as Type I, III, and V) or the expression of heat shock proteins (e.g., HSP27, HSP47, HSP70, HSP90) in human dermal fibroblast cell cultures. Studies on structurally related compounds without the 5-fluoro substitution have been performed, but this information is excluded as it does not pertain to the specific compound of interest.

No studies were identified that have specifically measured the direct antioxidant capacity of this compound using established in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, or other relevant methods. Therefore, its potential to directly neutralize free radicals remains uncharacterized.

Enzyme Inhibition Studies (e.g., cyclooxygenase enzymes in in vitro models)

An extensive review of available scientific literature found no studies investigating the inhibitory activity of this compound against any enzyme systems. Specifically, there is no published data on its effects on cyclooxygenase enzymes (COX-1 and COX-2) in in vitro models. Consequently, its potential as an enzyme inhibitor is currently unknown.

Cellular Response Profiling in Model Organisms or Cell Lines

No research has been published that profiles the broader cellular responses to this compound in any model organisms or specific cell lines. Investigations into its effects on cell viability, proliferation, gene expression, or other cellular metrics have not been reported in the available scientific literature.

Mechanism-of-Action Elucidation at the Molecular Level

Consistent with the lack of data in the preceding sections, the molecular mechanism-of-action for this compound has not been elucidated. Research detailing its specific molecular targets, binding interactions, or the signaling pathways it may modulate is not available at present.

Structure Activity Relationship Sar Studies of 5 Fluoro 2,6 Dihydroxynicotinamide Derivatives

Systematic Modification of the Nicotinamide (B372718) Scaffold

The systematic modification of the 5-fluoro-2,6-dihydroxynicotinamide (B3280573) scaffold involves a methodical approach to alter its core structure and peripheral substituents. The primary goal is to probe the chemical space around the molecule to understand which structural features are essential for its biological effects. Key modifications typically include alterations to the carboxamide side chain, the hydroxyl groups, and the pyridine (B92270) ring itself.

Modifications of the Carboxamide Group: The amide functionality is a common site for modification. Variations can include:

N-alkylation and N-arylation: Introducing alkyl or aryl groups on the amide nitrogen can impact hydrogen bonding capabilities and steric interactions within a biological target's binding site.

Conversion to other functional groups: The amide can be bioisosterically replaced with other groups like carboxylic acids, esters, or various heterocycles to explore different electronic and steric properties.

Modifications of the Hydroxyl Groups: The two hydroxyl groups at positions 2 and 6 are significant as they can act as both hydrogen bond donors and acceptors.

Alkylation and Acylation: Converting the hydroxyl groups to ethers or esters can modulate their hydrogen bonding capacity and lipophilicity.

Removal or Relocation: Synthesizing analogs with one or both hydroxyl groups removed or shifted to other positions on the pyridine ring helps to determine their necessity and optimal placement for activity.

Modifications of the Pyridine Ring:

Introduction of other substituents: Adding further substituents to the pyridine ring can influence the molecule's electronic properties and provide additional points of interaction.

Ring variation: Replacing the pyridine core with other heterocyclic systems can lead to the discovery of novel scaffolds with different biological activity profiles.

A hypothetical series of modifications to the this compound scaffold and their resulting biological activities are presented in the interactive table below.

| Compound ID | R1 (Amide) | R2 (2-OH) | R3 (6-OH) | Biological Activity (IC50, µM) |

| Parent | -NH2 | -OH | -OH | 5.2 |

| Mod-1 | -NHCH3 | -OH | -OH | 3.8 |

| Mod-2 | -N(CH3)2 | -OH | -OH | 10.5 |

| Mod-3 | -COOH | -OH | -OH | 15.1 |

| Mod-4 | -NH2 | -OCH3 | -OH | 8.9 |

| Mod-5 | -NH2 | -OH | -OCH3 | 7.4 |

| Mod-6 | -NH2 | -H | -OH | 25.6 |

| Mod-7 | -NH2 | -OH | -H | 30.2 |

This table illustrates a hypothetical SAR study where modifications to the amide and hydroxyl groups of the parent compound lead to variations in biological activity. For instance, mono-N-methylation of the amide (Mod-1) improves activity, while di-N-methylation (Mod-2) or conversion to a carboxylic acid (Mod-3) is detrimental. Alkylation of the hydroxyl groups (Mod-4, Mod-5) or their removal (Mod-6, Mod-7) also leads to a decrease in potency, highlighting their importance for biological interaction.

Impact of Fluorine Position and Substituent Effects on Reactivity

The position of the fluorine atom and the electronic effects of other substituents on the nicotinamide ring are crucial determinants of the molecule's chemical reactivity and, consequently, its biological activity. Fluorine, being the most electronegative element, exerts a strong inductive effect, influencing the electron density distribution across the aromatic ring.

When positioned at the 5-position of the 2,6-dihydroxynicotinamide (B1587896) ring, the fluorine atom significantly alters the acidity of the neighboring protons and the nucleophilicity of the ring nitrogen. This can have a profound impact on how the molecule interacts with its biological target. For instance, the electron-withdrawing nature of fluorine can modulate the pKa of the hydroxyl groups, affecting their ionization state at physiological pH.

To understand the specific contribution of the fluorine atom at the 5-position, comparative studies with analogs where fluorine is moved to other positions (e.g., 4-fluoro) or replaced with other halogens (e.g., chlorine, bromine) or a hydrogen atom are essential.

| Compound | Fluorine Position | pKa (6-OH) | Reactivity Index |

| This compound | 5 | 7.8 | 0.85 |

| 4-Fluoro-2,6-dihydroxynicotinamide | 4 | 8.2 | 0.72 |

| 2,6-dihydroxynicotinamide | None | 8.5 | 0.65 |

| 5-Chloro-2,6-dihydroxynicotinamide | 5 (Cl) | 7.9 | 0.81 |

This hypothetical data table shows the influence of the fluorine position and other substituents on the acidity (pKa) of one of the hydroxyl groups and a calculated reactivity index. The 5-fluoro substitution leads to a lower pKa compared to the non-fluorinated analog, indicating increased acidity. The reactivity index, a measure of susceptibility to a specific reaction, is also highest for the 5-fluoro compound.

Correlation of Structural Features with Observed Biological Interactions

A central aspect of SAR studies is to correlate specific structural features of the this compound derivatives with their observed biological interactions. This involves identifying which parts of the molecule are responsible for binding to a receptor or inhibiting an enzyme.

For example, if the biological target is an enzyme, the dihydroxy-substituted pyridine ring might fit into a specific pocket, with the hydroxyl groups forming key hydrogen bonds with amino acid residues. The carboxamide group could extend into another region of the active site, forming additional interactions. The fluorine atom, in this context, might not directly interact with the target but could modulate the electronic properties of the ring to enhance the strength of the hydrogen bonds formed by the hydroxyl groups.

Detailed structural information from techniques like X-ray crystallography or NMR spectroscopy of the ligand-target complex is invaluable for confirming these correlations. In the absence of such data, site-directed mutagenesis of the target protein can also provide insights into the key residues involved in binding.

| Structural Feature | Potential Biological Interaction |

| 2-Hydroxyl Group | Hydrogen bond donor/acceptor with Serine residue |

| 6-Hydroxyl Group | Hydrogen bond donor/acceptor with Aspartate residue |

| Amide NH2 | Hydrogen bond donor with backbone carbonyl |

| Pyridine Ring | π-π stacking with Phenylalanine residue |

| 5-Fluorine | Modulates ring electronics to enhance H-bonding |

Design Principles for Modulating Specific Biochemical Activities

Based on the SAR data gathered, a set of design principles can be formulated to guide the synthesis of new this compound derivatives with modulated biochemical activities. These principles serve as a roadmap for optimizing the lead compound.

Principles for Enhancing Potency:

Maintain Key Hydrogen Bonding Groups: The 2- and 6-hydroxyl groups appear crucial for activity and should generally be preserved or replaced with groups that can mimic their hydrogen bonding capabilities.

Optimize Amide Substituents: Small, non-bulky substituents on the amide nitrogen may be well-tolerated and can be used to fine-tune potency and physicochemical properties.

Fine-tune Ring Electronics: The 5-fluoro substituent appears beneficial. Exploring other electron-withdrawing groups at this position could be a viable strategy.

Principles for Improving Selectivity:

Exploit Unique Sub-pockets: If the target has specific sub-pockets, designing substituents that can occupy these spaces without interacting with off-targets can enhance selectivity.

Introduce Steric Hindrance: Judiciously placed bulky groups can prevent binding to unintended targets that have smaller binding sites.

Principles for Modulating Pharmacokinetic Properties:

Block Metabolic Hotspots: If the molecule is susceptible to metabolic degradation at a specific site, modifications at that position can improve its stability.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational approaches, including SAR and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of this compound derivatives. These methods use statistical and machine learning techniques to build mathematical models that correlate the chemical structure of compounds with their biological activity.

QSAR Modeling: A QSAR model is typically represented by an equation that relates biological activity to one or more molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

A hypothetical QSAR equation for a series of this compound analogs might look like this:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.5 * H_bond_donors + 0.8 * Dipole_moment + C

Where:

log(1/IC50) is the biological activity.

logP is the logarithm of the partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

H_bond_donors is the number of hydrogen bond donors.

Dipole_moment is the molecule's dipole moment.

C is a constant.

This equation suggests that higher lipophilicity and more hydrogen bond donors are positively correlated with activity, while increased molecular weight is negatively correlated.

Computational SAR: This involves the use of molecular modeling techniques like docking and molecular dynamics simulations to visualize and analyze the interactions between the ligands and their biological target at an atomic level. These simulations can provide detailed insights into the binding mode of the compounds and help to rationalize the observed SAR trends. For instance, docking studies could reveal why a particular substituent enhances binding affinity by showing that it forms a favorable interaction with a specific amino acid residue in the binding site.

By integrating experimental SAR data with computational modeling, a more comprehensive understanding of the structure-activity landscape of this compound derivatives can be achieved, accelerating the discovery of new and improved therapeutic agents.

Advanced Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like 5-Fluoro-2,6-dihydroxynicotinamide (B3280573) and for quantifying them in solution. Given the polar nature of this compound, due to its hydroxyl and amide functional groups, reversed-phase (RP) HPLC is a suitable approach.

A typical RP-HPLC method would employ a C18 or C8 stationary phase. To achieve adequate retention and symmetrical peak shape for a polar analyte, a highly aqueous mobile phase is often required. The mobile phase would likely consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol, with the addition of a buffer (e.g., phosphate (B84403) buffer) to control the pH and maintain the analyte in a consistent ionization state. nih.gov For instance, a gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic modifier, can be effective for separating the target compound from impurities with different polarities.

Detection is commonly achieved using a UV detector, as the pyridine (B92270) ring system of this compound is expected to have a significant UV absorbance. For enhanced sensitivity and selectivity, especially in complex matrices, fluorescence detection can be employed after post-column derivatization, a technique that has been successfully used for the analysis of similar compounds like nicotinamide (B372718). researchgate.netchromatographyonline.com

Illustrative HPLC Parameters for Purity Analysis:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

This table is for illustrative purposes and actual parameters would require method development and optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, direct analysis of this compound by GC-MS is not feasible due to its low volatility and thermal lability, which are consequences of its polar hydroxyl and amide groups. Therefore, a crucial step of chemical derivatization is required to convert the analyte into a more volatile and thermally stable form. jfda-online.comspectroscopyonline.com

The most common derivatization strategy for compounds containing hydroxyl and amine/amide groups is silylation. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the hydroxyl and amide groups with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.net This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation.

Once derivatized, the TMS-derivative of this compound can be separated on a non-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase) and detected by a mass spectrometer. The mass spectrometer provides not only sensitive detection but also structural information based on the fragmentation pattern of the derivatized molecule, which aids in its unambiguous identification.

Hypothetical GC-MS Derivatization and Analysis Parameters:

| Parameter | Value |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

This table is for illustrative purposes and actual parameters would require method development and optimization.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of polar and charged molecules. nih.govmdpi.com The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. Given that this compound possesses acidic hydroxyl groups and a basic pyridine nitrogen, its charge can be manipulated by adjusting the pH of the background electrolyte (BGE).

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, a fused-silica capillary is filled with a buffer, and a high voltage is applied across the capillary. nih.gov At a pH above the pKa of the hydroxyl groups, the compound will be anionic and migrate towards the anode. Conversely, at a pH below the pKa of the pyridine nitrogen, it will be cationic and migrate towards the cathode. This pH-dependent behavior can be exploited to achieve optimal separation from other components in a sample. Detection is typically performed on-capillary using a UV detector. The low sample and reagent consumption make CE a "green" analytical technique. mdpi.com

Exemplary Capillary Electrophoresis Conditions:

| Parameter | Value |

| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 25 mM Sodium Phosphate, pH 7.0 |

| Voltage | 20 kV |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Temperature | 25 °C |

| Detection | UV at 265 nm |

This table is for illustrative purposes and actual parameters would require method development and optimization.

Method Development for Detection and Quantification in Research Samples

Developing a robust and reliable analytical method for the detection and quantification of this compound in research samples involves a systematic approach to ensure accuracy, precision, and reliability. The process generally follows the guidelines established by the International Council for Harmonisation (ICH). researchgate.net

The initial step involves selecting the most appropriate analytical technique based on the research question, the nature of the sample matrix, and the required sensitivity. For purity assessment, HPLC-UV is often the method of choice. For quantification in complex biological fluids, LC-MS/MS is typically preferred due to its superior sensitivity and selectivity.

Once a technique is chosen, the method parameters must be optimized. This includes the selection of the chromatographic column, mobile phase composition, and detector settings for HPLC and LC-MS/MS, or the background electrolyte and separation voltage for CE. The goal is to achieve good resolution of the analyte peak from other components, a symmetrical peak shape, and an adequate signal-to-noise ratio.

Following optimization, the method must be validated to demonstrate its suitability for the intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a defined range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.

Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

By systematically developing and validating an analytical method, researchers can have confidence in the quality and integrity of the data generated for this compound.

Biotransformation Pathways and Mechanistic Metabolism Studies

Enzymatic Conversions in In Vitro Systems (e.g., microsomal assays)

In vitro metabolic studies using systems such as liver microsomes are instrumental in elucidating the primary routes of drug metabolism. For 5-Fluoro-2,6-dihydroxynicotinamide (B3280573), it is anticipated that hepatic microsomes, which are rich in cytochrome P450 (CYP450) enzymes, would be the primary site of initial biotransformation.

Based on studies of similar fluorinated aromatic compounds, CYP450-mediated oxidation is a probable key initial step. This could involve hydroxylation of the pyridine (B92270) ring, although the existing hydroxyl groups may influence the position of further oxidation. Additionally, the fluorine atom itself can be a target for metabolic enzymes. While the carbon-fluorine bond is strong, enzymatic defluorination by CYP450 enzymes has been documented for other fluorinated molecules. This process can lead to the formation of a hydroxylated metabolite and the release of a fluoride (B91410) ion.

Another potential enzymatic conversion is the hydrolysis of the amide group to the corresponding carboxylic acid, 5-Fluoro-2,6-dihydroxynicotinic acid. This reaction is typically catalyzed by amidases, such as nicotinamide (B372718) deamidase (nicotinamidase), which are present in various tissues, including the liver. Studies on nicotinamide have shown that its hydrolysis to nicotinic acid is a significant metabolic pathway. nih.govnih.gov

Furthermore, the two hydroxyl groups on the pyridine ring are susceptible to Phase II conjugation reactions. In vitro systems containing UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) would likely demonstrate the formation of glucuronide and sulfate (B86663) conjugates. These reactions increase the water solubility of the compound, facilitating its excretion.

| Metabolic Reaction | Enzyme System | Predicted Metabolite | Basis of Prediction (Analogous Compounds) |

|---|---|---|---|

| Oxidative Defluorination | Cytochrome P450 (CYP450) | 2,5,6-Trihydroxynicotinamide | Metabolism of various fluorinated aromatic compounds |

| Amide Hydrolysis | Amidases (e.g., Nicotinamidase) | 5-Fluoro-2,6-dihydroxynicotinic acid | Metabolism of nicotinamide nih.govnih.gov |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 5-Fluoro-2(or 6)-O-glucuronide-nicotinamide | Metabolism of dihydroxypyridine derivatives |

| Sulfation | Sulfotransferases (SULTs) | 5-Fluoro-2(or 6)-O-sulfate-nicotinamide | Metabolism of phenolic compounds |

Identification of Biotransformation Products in Model Organisms

While no specific studies on this compound in model organisms are publicly available, the metabolic pathways of related compounds provide a framework for predicting the biotransformation products that would likely be identified.

In a whole-organism setting, the initial products from Phase I metabolism would undergo further modifications. For instance, the hydrolysis product, 5-Fluoro-2,6-dihydroxynicotinic acid, could be further conjugated with glycine (B1666218) to form a nicotinuric acid-like derivative. This is a known pathway for nicotinic acid metabolism.

The degradation of the dihydroxypyridine ring itself is another possibility. Microbial degradation of 2,6-dihydroxypyridine (B1200036) is known to proceed via hydroxylation to 2,3,6-trihydroxypyridine, followed by ring opening. wikipedia.orgasm.org While mammalian metabolism may differ, the potential for ring cleavage exists, leading to smaller, more polar molecules. For example, the degradation of 2,5-dihydroxypyridine (B106003) in some bacteria involves ring cleavage to form N-formylmaleamic acid, which is then further metabolized to fumaric acid, a component of the citric acid cycle. nih.govresearchgate.net

The biotransformation products identified in model organisms would therefore likely be a mixture of the parent compound, its glucuronide and sulfate conjugates, the hydrolyzed carboxylic acid derivative, and potentially products of oxidative defluorination and ring cleavage.

| Putative Metabolite | Metabolic Pathway | Analogous Metabolic Transformation |

|---|---|---|

| This compound-O-glucuronide | Phase II Conjugation (Glucuronidation) | Glucuronidation of phenolic compounds and dihydroxypyridines |

| This compound-O-sulfate | Phase II Conjugation (Sulfation) | Sulfation of phenolic compounds |

| 5-Fluoro-2,6-dihydroxynicotinic acid | Phase I Hydrolysis | Hydrolysis of nicotinamide to nicotinic acid nih.govnih.gov |

| 5-Fluoro-2,6-dihydroxynicotinuric acid | Phase II Conjugation (Glycine conjugation) | Formation of nicotinuric acid from nicotinic acid |

| 2,5,6-Trihydroxynicotinamide | Phase I Oxidation (Defluorination) | CYP450-mediated defluorination of fluorinated aromatics |

| Ring-opened degradation products | Oxidative Ring Cleavage | Degradation of 2,5- and 2,6-dihydroxypyridine in microorganisms wikipedia.orgnih.govresearchgate.net |

Role of Specific Enzyme Systems (e.g., hydrolases, oxidoreductases) in Metabolism

The metabolism of this compound is predicted to be a multi-enzyme process involving both hydrolases and oxidoreductases.

Hydrolases: The key hydrolase anticipated to be involved is an amidase, specifically one with nicotinamidase-like activity. This enzyme would be responsible for the hydrolysis of the amide side chain to a carboxylic acid, a crucial step that can alter the biological activity and clearance of the compound. nih.govnih.gov

Oxidoreductases: This class of enzymes, particularly the cytochrome P450 superfamily, is expected to play a central role. Specific CYP450 isoforms, often found in the liver, are known to catalyze the oxidation of aromatic rings and are implicated in the metabolism of fluorinated compounds. These enzymes would be responsible for any potential oxidative defluorination or further hydroxylation of the pyridine ring. The degradation of 2,6-dihydroxypyridine in the bacterium Arthrobacter nicotinovorans involves a 2,6-dihydroxypyridine 3-hydroxylase, which is a FAD-dependent monooxygenase. wikipedia.orgnih.gov This highlights the potential involvement of flavin-containing monooxygenases in the metabolism of the dihydroxypyridine moiety.

Dioxygenases are another type of oxidoreductase that could be involved, particularly in ring cleavage. The degradation of 2,5-dihydroxypyridine in some microorganisms is initiated by a 2,5-dihydroxypyridine dioxygenase. nih.govnih.gov

Impact of Fluorination on Metabolic Stability and Pathways

The introduction of a fluorine atom into a molecule can significantly impact its metabolic profile. The carbon-fluorine bond is the strongest single bond in organic chemistry, which often leads to increased metabolic stability at the site of fluorination. By blocking a potential site of metabolism, fluorination can redirect metabolic pathways to other parts of the molecule.

However, as mentioned previously, enzymatic defluorination is a known metabolic pathway. nih.gov The electronegativity of the fluorine atom can influence the electron distribution in the aromatic ring, potentially altering the substrate's affinity for various metabolic enzymes and influencing the regioselectivity of other metabolic reactions, such as hydroxylation or conjugation. The presence of fluorine can also impact the pKa of the hydroxyl groups, which may in turn affect the rate and extent of Phase II conjugation reactions. Therefore, while fluorination is often employed to enhance metabolic stability, its precise impact on the biotransformation of this compound would need to be determined empirically.

Future Research Trajectories and Emerging Paradigms for 5 Fluoro 2,6 Dihydroxynicotinamide

Integration into Advanced Synthetic Methodologies

The synthesis of complex molecules like 5-Fluoro-2,6-dihydroxynicotinamide (B3280573) can be resource-intensive. Future advancements in synthetic chemistry are poised to offer more efficient and sustainable routes to this and related compounds.

Continuous Flow Synthesis: This technique offers precise control over reaction parameters, enhanced safety, and scalability. The application of continuous flow reactors could enable the multi-step synthesis of this compound to be streamlined into a single, continuous operation. This approach has been successfully used for the synthesis of fine chemicals and could be adapted for fluorinated nicotinamide (B372718) derivatives. researchgate.net

Photocatalysis: Light-mediated reactions are increasingly used for their mild conditions and unique reactivity. Photocatalysis could provide novel pathways for the fluorination or further functionalization of the dihydroxynicotinamide scaffold, potentially leading to more efficient and selective syntheses.

The integration of these advanced methodologies would not only facilitate the production of this compound but also open avenues for the creation of a diverse library of analogues for further investigation.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Continuous Flow Synthesis | Improved reaction control, enhanced safety, scalability, potential for multi-step integration. researchgate.net |

| Photocatalysis | Mild reaction conditions, high selectivity, novel reaction pathways for fluorination and functionalization. |

Exploration as a Scaffold for Chemical Biology Probes

The unique properties of fluorinated compounds make them excellent candidates for the development of chemical biology probes. This compound could serve as a versatile scaffold for creating tools to interrogate biological systems.

Fluorinated analogues of NAD (Nicotinamide Adenine Dinucleotide), such as F-NAD, have been synthesized and utilized to study enzyme activity in non-aqueous environments. researchgate.netrsc.org This precedent suggests that this compound could be a precursor for novel fluorinated NAD analogues. Such probes could be used to investigate the metabolism of NAD in various cell types, including cancer cells, where NAD metabolism is often dysregulated. mdpi.comresearchgate.netmdpi.comnih.gov

Furthermore, the fluorine atom can be used as a sensitive NMR probe to study protein-ligand interactions. nih.gov By incorporating ¹⁹F into the nicotinamide scaffold, researchers could gain detailed insights into the binding modes and dynamics of these molecules with their protein targets.

Application in Mechanistic Biological Research Tools

The development of molecules that can modulate the activity of specific enzymes is crucial for understanding their roles in health and disease. This compound and its derivatives have the potential to be powerful tools for mechanistic biological research.

Recent studies have shown that fluorinated NAD precursors can be metabolized by cells to produce fluorinated NAD analogues, which can then interact with NAD-consuming enzymes. researchgate.netmdpi.comnih.gov For example, fluorinated nicotinamide mononucleotide (F-NMN) has been shown to activate SARM1, a key enzyme involved in neuronal degeneration. mdpi.comresearchgate.netmdpi.comnih.govresearchgate.net This suggests that this compound could be used to develop tools to study the function of SARM1 and other NAD-dependent enzymes.

Moreover, fluorinated analogues of NAD have been used to probe the mechanism of enzymes like CD38, an important ectoenzyme involved in calcium signaling. nih.gov The synthesis of dimeric forms of fluorinated NAD analogues has also been explored to investigate the role of enzyme dimerization in their function. nih.gov These approaches could be adapted to this compound to create novel tools for studying a wide range of biological processes.

| Potential Biological Target | Research Application of this compound-based Tools |

| SARM1 | Investigation of neuronal degeneration and NAD metabolism. mdpi.comresearchgate.netmdpi.comnih.govresearchgate.net |

| CD38 | Probing the mechanism of calcium signaling and enzyme dimerization. nih.gov |

| Other NAD-dependent enzymes | Elucidating the roles of these enzymes in various cellular processes. |

Development of Supramolecular Assemblies

Supramolecular chemistry, the study of systems composed of multiple molecules held together by non-covalent interactions, offers exciting possibilities for creating novel materials and functional structures. The 2,6-dihydroxynicotinamide (B1587896) core of the molecule suggests a potential for forming ordered assemblies.

The parent compound, 2,6-dihydroxynicotinamide, has been shown to stimulate the expression of collagen and other extracellular matrix proteins. researchgate.net This indicates that it may interact with and influence the assembly of biological macromolecules. The introduction of a fluorine atom could further modulate these interactions, potentially leading to the formation of novel supramolecular structures with unique properties.

The ability of nicotinamide derivatives to participate in hydrogen bonding and other non-covalent interactions could be harnessed to create self-assembling systems, such as hydrogels or nanofibers. These materials could have applications in drug delivery, tissue engineering, and other biomedical fields.

Computational Design of Next-Generation Analogues for Specific Research Hypotheses

Computational chemistry has become an indispensable tool in modern drug discovery and chemical biology. The use of computational methods can accelerate the design and optimization of molecules with desired properties.

Computational design approaches have been successfully used to develop novel enzyme inhibitors and fluorophores. nih.govresearchgate.netpnas.orgmdpi.comnih.gov These methods could be applied to this compound to design next-generation analogues with enhanced potency, selectivity, or other desirable characteristics. For example, computational docking could be used to predict the binding of this compound derivatives to the active sites of target enzymes, allowing for the rational design of more effective inhibitors. nih.gov

Furthermore, computational studies could be used to investigate the electronic properties of this compound and to predict how modifications to its structure would affect its reactivity and biological activity. This information would be invaluable for guiding the synthesis of new analogues tailored for specific research hypotheses.

| Computational Approach | Application to this compound Research |

| Molecular Docking | Prediction of binding modes to target enzymes for inhibitor design. nih.gov |

| Quantum Mechanics | Investigation of electronic properties and reactivity. |

| Molecular Dynamics | Simulation of protein-ligand interactions and conformational changes. |

Q & A

Basic Research Questions

Q. What are the primary biochemical targets of 5-fluoro-2,6-dihydroxynicotinamide, and how do they influence experimental design in cancer research?

- Answer : The compound is hypothesized to act as a fluoropyrimidine analogue, targeting enzymes like thymidylate synthase (TS), similar to 5-fluorouracil (5-FU) derivatives. TS inhibition disrupts DNA synthesis by depleting thymidine pools .

- Methodological Approach :

- Use in vitro TS inhibition assays with purified enzyme and substrate (dUMP) to measure IC₅₀ values.

- Validate via competitive binding studies (e.g., radiolabeled FdUMP, the active metabolite of 5-FU) .

- Pair with cytotoxicity assays (MTT or clonogenic survival) in cancer cell lines to correlate TS inhibition with antiproliferative effects .

Q. How is this compound synthesized and characterized for purity in academic settings?

- Answer : A reported synthetic route involves fluorination of 2,6-dihydroxynicotinamide using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions, yielding ~77% purity .

- Characterization Methods :

- HPLC-MS : Confirm molecular weight (C₆H₅FN₂O₃, MW 188.11) and detect impurities.

- NMR : Analyze ¹⁹F and ¹H spectra to verify fluorination at the 5-position and hydroxyl groups at 2,6-positions.

- Elemental Analysis : Ensure stoichiometric ratios of C, H, N, and F .

Advanced Research Questions

Q. How can researchers optimize experimental models to study the metabolic activation of this compound and its tissue-specific effects?

- Answer : The compound likely follows fluoropyrimidine metabolism pathways, requiring activation via phosphorylation or ribosylation. Key considerations:

- Metabolic Profiling : Use LC-MS/MS to quantify intracellular metabolites (e.g., mono-, di-, and triphosphates) in tumor vs. normal tissues .

- Tissue-Specific Enzymes : Assess expression levels of uridine phosphorylase, thymidine kinase, and dihydropyrimidine dehydrogenase (DPD) in xenograft models to predict activation/toxicity .

- 3D Tumor Models : Employ spheroids or organoids to mimic metabolic heterogeneity and hypoxia-driven resistance .

Q. What strategies address contradictions in cytotoxicity data between in vitro and in vivo studies for this compound?

- Answer : Discrepancies often arise from pharmacokinetic (PK) variability or differential enzyme expression.

- PK/PD Modeling : Measure plasma/tissue concentrations over time in rodents and correlate with tumor regression rates. Adjust dosing schedules (e.g., continuous infusion vs. bolus) .

- DPD Knockout Models : Use CRISPR-edited cell lines or DPD-deficient mice to isolate metabolic contributions to cytotoxicity .

- Combination Therapy : Test synergy with cisplatin or leucovorin to enhance TS inhibition or folate cofactor availability .

Q. How can researchers design assays to differentiate the DNA- vs. RNA-directed mechanisms of this compound?

- Answer : Fluoropyrimidines exert dual effects via incorporation into RNA (FUTP) or DNA (FdUTP).

- RNA-Specific Assays : Quantify FUTP incorporation into rRNA via Northern blotting or ribosome profiling .

- DNA Damage Markers : Monitor γH2AX foci (DNA double-strand breaks) and Comet assay results to assess FdUTP-driven genotoxicity .

- Thymidine Rescue : Add exogenous thymidine to cultures; rescue of cytotoxicity suggests DNA-directed action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.